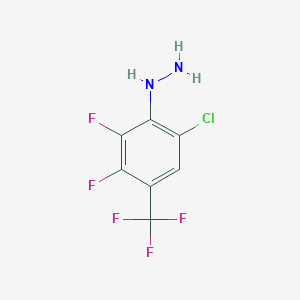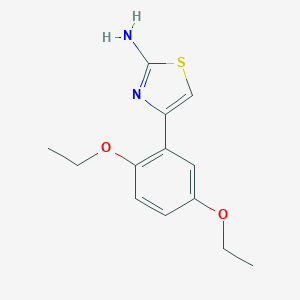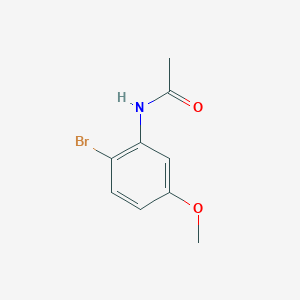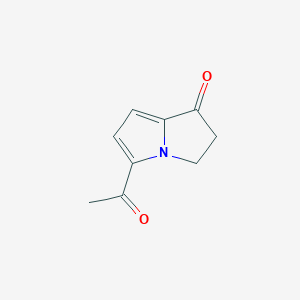
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It belongs to the class of pyrrolizines, which are compounds containing a pyrrolizine moiety, consisting of a pyrrole ring fused to a pyrrolidine ring . This compound has been detected in various foods and is known for its medicinal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one typically involves the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve solvents like DMSO and catalysts like Cs2CO3 .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolizine derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its medicinal properties and potential therapeutic applications.
Industry: Utilized in the development of new chemical compounds and materials.
作用機序
The mechanism of action of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
類似化合物との比較
Similar Compounds
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one: A related compound with a benzoyl group instead of an acetyl group.
Pyrrolizine derivatives: Other compounds containing the pyrrolizine moiety, which may have similar chemical and biological properties.
Uniqueness
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific acetyl group, which imparts distinct chemical and biological properties compared to other pyrrolizine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
5-acetyl-2,3-dihydropyrrolizin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)7-2-3-8-9(12)4-5-10(7)8/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXIFPXMXGPLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2N1CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
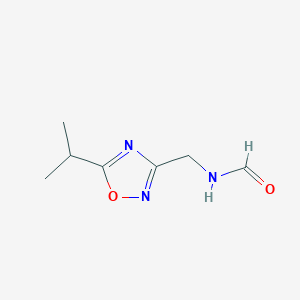


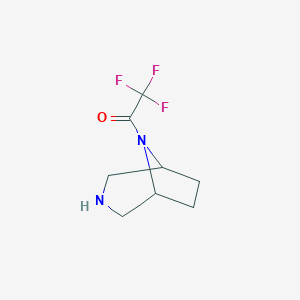
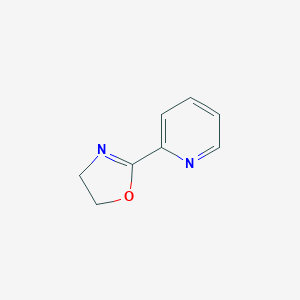
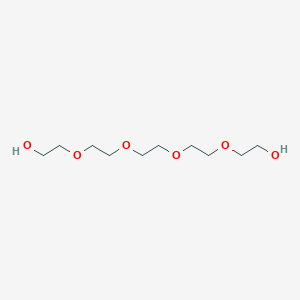
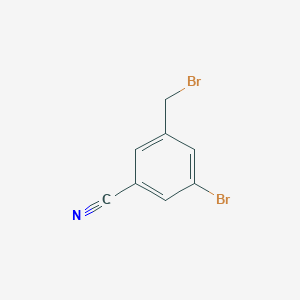
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)


